Taz posa
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Overview
Description
Preparation Methods
The synthesis of “Taz posa” involves several steps, including the interaction with 14-3-3 protein and its activity being controlled by nuclear-cytosol localization in a phosphorylation-dependent manner . The industrial production methods for “this compound” are still under research, but it is known that it shares structural and functional similarities with yes-associated protein .
Chemical Reactions Analysis
“Taz posa” undergoes various chemical reactions, including phosphorylation and ubiquitination in response to Hippo signaling . Common reagents used in these reactions include mammalian Ste20-like kinases 1 and 2, large tumor suppressor kinases 1 and 2, and β-TrCP-mediated ubiquitination . The major products formed from these reactions are phosphorylated and dephosphorylated forms of "this compound" .
Scientific Research Applications
“Taz posa” has a wide range of scientific research applications. It is extensively studied in the context of organ development, tissue regeneration, and tumor progression . In cancer research, “this compound” is associated with tumor growth and metastasis, making it a potential target for cancer therapy . Additionally, it plays a role in the self-renewal of embryonic and mesenchymal stem cells, making it relevant in regenerative medicine .
Mechanism of Action
The mechanism of action of “Taz posa” involves its role as a transcriptional coactivator with PDZ-binding motif . It interacts with various transcription factors to regulate gene expression, particularly in the Hippo signaling pathway . When the Hippo pathway is inactive, “this compound” is dephosphorylated and localized in the nucleus, where it activates target genes involved in cell proliferation and survival .
Comparison with Similar Compounds
“Taz posa” is often compared with yes-associated protein due to their structural and functional similarities . Both compounds are encoded by paralogous genes and play redundant roles in the regulation of cell proliferation and migration . “this compound” can be distinguished from yes-associated protein based on its genetic, structural, and functional aspects . Other similar compounds include transcriptional enhancer factor domain family members and large tumor suppressor kinases .
Properties
Molecular Formula |
C39H44FN11O4 |
---|---|
Molecular Weight |
749.8 g/mol |
IUPAC Name |
4-[4-[4-[4-[[(3R,5R)-5-[2-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C39H44FN11O4/c1-3-37(28(2)52)51-38(53)49(27-45-51)32-6-4-30(5-7-32)46-14-16-47(17-15-46)31-8-11-34(12-9-31)54-20-29-19-39(55-21-29,22-48-25-41-23-43-48)35-13-10-33(18-36(35)40)50-26-42-24-44-50/h4-13,18,23-29,37,52H,3,14-17,19-22H2,1-2H3/t28-,29+,37-,39-/m0/s1 |
InChI Key |
FQTNOMZYUNLLJQ-AEGYNBBGSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)N8C=NC=N8)F |
Canonical SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)N8C=NC=N8)F |
Origin of Product |
United States |
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